Oxazolo[3,2-a]pyridine
CAS No.:
Cat. No.: VC1921322
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7NO |
|---|---|
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 5H-[1,3]oxazolo[3,2-a]pyridine |
| Standard InChI | InChI=1S/C7H7NO/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2 |
| Standard InChI Key | PXCLGTUKCGEMPX-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC=C2N1C=CO2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Oxazolo[3,2-a]pyridine consists of an oxazole ring, which is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, fused with a pyridine ring, a six-membered nitrogen-containing heterocycle. This fusion creates a bicyclic system with distinct reactivity patterns at different positions of the molecule. The parent compound has the molecular formula C₇H₆NO, while its various derivatives incorporate additional functional groups that modify its chemical and biological properties.
Physical and Chemical Properties
Based on data available for hexahydro-5H-oxazolo(3,2-a)pyridine, a saturated derivative of the parent compound, we can observe some physical and chemical properties relevant to this class of compounds. This derivative has a molecular weight of 127.18 g/mol, with computed properties as shown in Table 1 .
Table 1: Computed Properties of Hexahydro-5H-oxazolo(3,2-a)pyridine
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Weight | 127.18 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 0.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 127.099714038 Da | Computed by PubChem 2.1 |
The aromaticity of the oxazolo[3,2-a]pyridine system contributes to its stability, while the presence of the nitrogen and oxygen atoms introduces nucleophilic centers that influence its reactivity patterns. The bicyclic nature of the system creates a relatively rigid molecular framework with specific geometric constraints that impact its interactions with biological targets.
Synthesis Methods
Classical Synthetic Routes
One of the established methods for synthesizing oxazolo[3,2-a]pyridinium salts involves the cyclization of N-phenacylpyridones. This approach has been documented in the literature and represents a fundamental synthetic route to accessing these compounds .
Synthesis of Nitro Derivatives
A significant body of research has focused on the synthesis of 6-nitro derivatives of oxazolo[3,2-a]pyridines. According to reported methodologies, 5-nitro-2-pyridone can be selectively N-phenacylated to form phenacylpyridones (I), which subsequently undergo cyclization to yield 6-nitrooxazolo[3,2-a]pyridinium salts (II) . The cyclization step typically involves the use of a dehydrating agent such as sulfuric acid, as illustrated in the following reaction scheme:
The spectral changes observed when converting from pyridones to oxazolo[3,2-a]pyridinium salts provide clear evidence of aromatic ring closure. Specifically, the singlet signal corresponding to the CH₂ group disappears in the salts, while a new aromatic singlet (1H) appears at 9.5-9.7 ppm, representing the oxazole fragment .
Structural Confirmation
The structure of oxazolo[3,2-a]pyridinium salts has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the structure of one such salt (designated as 1c in one study) was definitively established through X-ray crystallographic analysis . This structural confirmation is crucial for understanding the three-dimensional arrangement of these molecules and their potential interaction with biological targets.
Chemical Reactivity
Reactivity with Nucleophiles
A key feature of oxazolo[3,2-a]pyridinium cations is their ability to undergo ring cleavage when reacted with various nucleophiles. The reaction can proceed through two distinct pathways:
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Cleavage of the 5-membered ring (oxazole fragment) when reacted with alkali, hydrosulfide, ammonia, primary amines, or CH-acids.
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Cleavage of the 6-membered ring (pyridine fragment) when reacted with secondary amines .
Unique Reactivity of Nitro Derivatives
| R₂N | R' | Chem. shifts, ppm | J, Hz |
|---|---|---|---|
| Morpholine | CH₃ | 8.63 (s), 6.76, 6.51, 7.71, 7.60-7.58, 7.31-7.29, 2.35, 3.52, 3.39, 3.32 | 12.0 |
| Pyrrolidine | Cl | 8.81 (s), 6.82, 6.51, 7.80, 7.71-7.67, 7.56-7.52, 3.73, 2.92, 1.73 | 12.2 |
| NH₂ | CH₃ | 8.95 (m), 6.94, 6.03, 7.46, 7.56-7.53, 7.23-7.21, 2.38, 9.22 (NH₂) | 13.3 |
| t-BuNH | CH₃ | 9.71 (d) 13.7Hz, 7.13, 6.08, 7.27, 7.53-7.51, 7.23-7.21, 2.38, 1.47(tBu), 10.13(NH) | 14.0 |
| n-PrNH | CH₃ | 9.31 (d) 13.81 Hz, 7.05, 6.11, 7.28, 7.53-7.51, 7.23-7.21, 2.38, 9.86 (NH) | 12.6 |
Biological Activities and Medicinal Applications
Antihypertensive Properties
One of the most significant biological activities associated with oxazolo[3,2-a]pyridine derivatives is their antihypertensive effect. Research conducted on eighteen oxazolo[3,2-a]pyridine, thiazolo[3,2-a]pyridine, and pyrido[2,1-b]oxazine derivatives evaluated their antihypertensive activity in conscious spontaneously hypertensive rats (SHRs) .
At a dose of 50 mg/kg (intraperitoneal administration), eleven compounds demonstrated a significant reduction in mean arterial blood pressure. Four of these compounds were particularly effective, producing significant hypotension that persisted for more than 6 hours after administration, with effects still observable after 24 hours .
This long-lasting antihypertensive activity is notable when compared to nifedipine (used as a reference compound), which induced hypotension that gradually decreased and disappeared 6-8 hours after administration. Importantly, the hypotensive effect of these oxazolo[3,2-a]pyridine derivatives was generally not accompanied by reflex tachycardia, suggesting a favorable side effect profile .
Relationship to Broader Oxazole Chemistry
While specific to oxazolo[3,2-a]pyridines, these findings should be contextualized within the broader field of oxazole-based medicinal chemistry. Oxazole and its derivatives play an essential role in medicinal chemistry, with the oxazole nucleus serving as a functional lead molecule in the development of novel compounds with favorable biological activities .
The five-membered aromatic ring of oxazole, containing nitrogen and oxygen atoms, readily interacts physiologically with various enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions . This fundamental characteristic likely contributes to the biological activity observed in the fused oxazolo[3,2-a]pyridine system as well.
Current Research and Future Perspectives
Ongoing Synthetic Developments
Recent research has continued to explore novel synthetic approaches to oxazolo[3,2-a]pyridine derivatives. For instance, work has been conducted on the synthesis of dihydro-2H-oxazolo[3,2-a]pyridines from optically pure pyridinium salts . These studies expand the synthetic toolkit available for accessing these compounds and their derivatives, potentially enabling the development of compounds with enhanced properties or novel activities.
Structure-Activity Relationship Studies
The documented antihypertensive activity of oxazolo[3,2-a]pyridine derivatives suggests potential for further development of these compounds as therapeutic agents. Future research in this area would benefit from more detailed structure-activity relationship studies to identify the structural features that contribute most significantly to the observed biological activity . Such studies could guide the rational design of optimized derivatives with improved potency, selectivity, or pharmacokinetic properties.
Exploration of Additional Biological Activities
Given the diverse biological activities associated with heterocyclic compounds in general, and oxazole derivatives in particular, there is considerable scope for exploring additional therapeutic applications of oxazolo[3,2-a]pyridines beyond their antihypertensive effects. The unique structural features and reactivity patterns of these compounds suggest potential for developing derivatives with antimicrobial, anti-inflammatory, anticancer, or other biological activities.
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